molecular formula C19H21ClN2O5 B2619445 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid CAS No. 1105639-00-6

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid

Cat. No.: B2619445
CAS No.: 1105639-00-6
M. Wt: 392.84
InChI Key: DBLBGYFZSOEVDS-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a complex organic compound characterized by the presence of an adamantane group, a chloro-nitrophenyl group, and a formamidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a bromine or hydroxyl group.

    Coupling with Chloro-nitrophenyl Derivative: The functionalized adamantane is then coupled with a 2-chloro-5-nitrophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of Formamidoacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane group may enhance the compound’s ability to cross cell membranes, while the chloro-nitrophenyl group can interact with biological macromolecules. The formamidoacetic acid moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)amino]acetic acid
  • 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)hydrazido]acetic acid
  • 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)thio]acetic acid

Uniqueness

2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is unique due to the presence of the formamido group, which can influence its reactivity and biological activity. This compound’s structural features provide distinct advantages in terms of stability, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLBGYFZSOEVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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